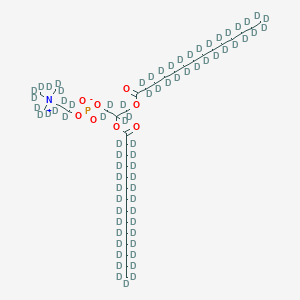
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is a specialized chemical compound known for its unique structural features and reactivity. This compound contains trifluoromethyl groups and trichloroethyl groups attached to an acrylate moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate typically involves the reaction of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol+Acryloyl chloride→1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can undergo various chemical reactions, including:
Addition Reactions: The acrylate moiety can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichloroethyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the acrylate moiety.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trichloroethyl group.
Major Products
Substituted Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Medicine: Research into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate primarily involves its reactivity due to the presence of the acrylate moiety and the electron-withdrawing trifluoromethyl and trichloroethyl groups. These groups influence the compound’s reactivity, making it suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,1-Bis(trifluoromethyl)hydrazine: Synthesized by the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate.
2-(2-Fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl]ethane-1-ide: Used in the synthesis of C-trifluoromethanesulfonyl triazoles.
Uniqueness
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is unique due to its combination of trifluoromethyl and trichloroethyl groups attached to an acrylate moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.
Propriétés
Formule moléculaire |
C7H3Cl3F6O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H3Cl3F6O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1H2 |
Clé InChI |
CXOOYJCWNCALDZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)






